
N-Heptylideneaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Heptylideneaniline is an organic compound with the molecular formula C13H19N. It is a type of Schiff base, which is formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a double bond between the nitrogen and carbon atoms, giving it unique chemical properties.
Vorbereitungsmethoden
N-Heptylideneaniline can be synthesized through various methods. One common method involves the condensation reaction between heptanal and aniline. The reaction typically occurs under acidic or basic conditions, with the removal of water to drive the reaction to completion. Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. For example, the use of bimetallic reduced graphene oxide as a catalyst has been reported for the synthesis of similar Schiff bases .
Analyse Chemischer Reaktionen
N-Heptylideneaniline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can undergo substitution reactions, where the nitrogen or carbon atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-Heptylideneaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-Heptylideneaniline involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-Heptylideneaniline is similar to other Schiff bases, such as N-benzylideneaniline and N-phenylmethanimine. it is unique in its specific structure and the presence of a heptyl group, which can influence its reactivity and interactions with other molecules. Similar compounds include:
Eigenschaften
CAS-Nummer |
4275-05-2 |
|---|---|
Molekularformel |
C13H19N |
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
N-phenylheptan-1-imine |
InChI |
InChI=1S/C13H19N/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-12H,2-5,9H2,1H3 |
InChI-Schlüssel |
KMSXNTKLHGLTFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
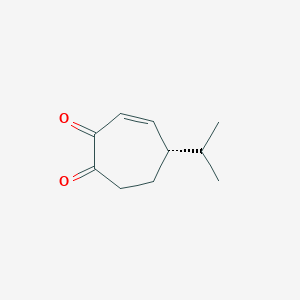
![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
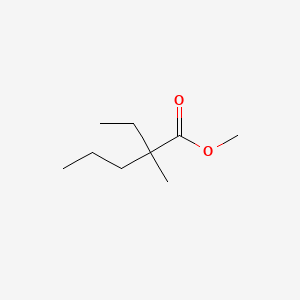
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)
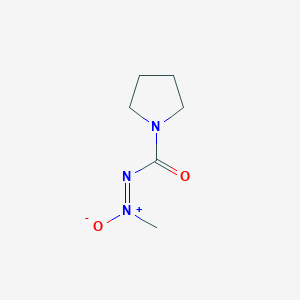
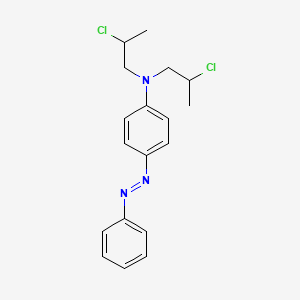

![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)
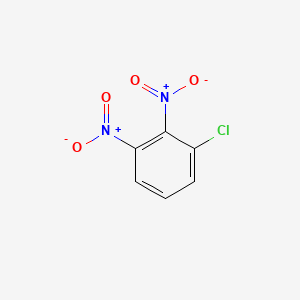
![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)

